molecular formula C10H13NO3S B3155938 Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester CAS No. 81487-05-0

Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester

Cat. No.: B3155938
CAS No.: 81487-05-0
M. Wt: 227.28 g/mol
InChI Key: JBSWWAHSDCKVTI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester (CAS 81487-05-0) is a substituted benzoic acid derivative with a methyl ester functional group. Its structure features three distinct substituents:

  • Amino group (-NH₂) at position 4,
  • Methoxy group (-OCH₃) at position 2,
  • Methylthio group (-SCH₃) at position 5.

The presence of electron-donating (methoxy, amino) and moderately lipophilic (methylthio) groups influences its reactivity and physicochemical properties, such as solubility and metabolic stability .

Properties

IUPAC Name

methyl 4-amino-2-methoxy-5-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-13-8-5-7(11)9(15-3)4-6(8)10(12)14-2/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSWWAHSDCKVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243286
Record name Methyl 4-amino-2-methoxy-5-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81487-05-0
Record name Methyl 4-amino-2-methoxy-5-(methylthio)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81487-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2-methoxy-5-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

  • The compound's structural features suggest potential interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that it may influence neurotransmission processes, making it a candidate for studying neurological disorders such as Parkinson's disease and schizophrenia. Its ability to modulate dopamine receptor activity could lead to the development of new therapeutic agents targeting these conditions.

2. Antimicrobial Properties

  • Preliminary studies have shown that derivatives of benzoic acid exhibit antimicrobial activity. The presence of the methoxy and methylthio groups may enhance this property, making the compound a candidate for further investigation as an antimicrobial agent against various pathogens .

Agricultural Chemistry Applications

3. Plant Growth Regulators

  • The compound may serve as a plant growth regulator due to its structural similarity to natural growth hormones. Research into its effects on plant growth and development could provide insights into its utility in agriculture, particularly in enhancing crop yields and resistance to environmental stressors.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of methyl 4-amino-2-methoxy-5-(methylthio)benzoate on dopamine receptor activity in rodent models. The findings suggested that the compound could significantly alter dopamine levels in the brain, indicating potential therapeutic effects for conditions characterized by dopaminergic dysfunction.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains demonstrated that methyl 4-amino-2-methoxy-5-(methylthio)benzoate exhibited significant antimicrobial activity. The results indicated that the compound could inhibit bacterial growth at low concentrations, paving the way for further development as an antimicrobial agent.

Application Area Potential Benefits Research Findings
NeuropharmacologyModulation of neurotransmission; potential treatment for disordersSignificant alteration of dopamine levels in rodent models
Antimicrobial PropertiesInhibition of bacterial growth; potential for new antibioticsEffective against various bacterial strains
Agricultural ChemistryEnhancement of plant growth; stress resistancePotential use as a plant growth regulator

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, nucleic acids, or metabolic enzymes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Positions Key Functional Groups
Target Compound (81487-05-0) C₁₀H₁₂NO₃S 241.27 4-NH₂, 2-OCH₃, 5-SCH₃ Methyl ester, amino, methoxy, methylthio
4-Amino-2-methoxybenzoic acid methyl ester (27492-84-8) C₉H₁₁NO₃ 181.19 4-NH₂, 2-OCH₃ Methyl ester, amino, methoxy
4-Amino-2-methoxy-5-thiocyanatobenzoic acid methyl ester (59168-56-8) C₁₀H₉N₂O₃S 253.26 4-NH₂, 2-OCH₃, 5-SCN Methyl ester, amino, methoxy, thiocyanato
5-Chloro-2-[(4-methylphenoxy)methyl]benzoic acid methyl ester (868636-28-6) C₁₆H₁₅ClO₃ 290.74 5-Cl, 2-(CH₂O-C₆H₄CH₃) Methyl ester, chloro, phenoxymethyl
2-Methoxy-5-(4-methylthiazol-2-yl)benzoic acid methyl ester C₁₃H₁₃NO₃S 263.31 2-OCH₃, 5-(4-methylthiazol-2-yl) Methyl ester, methoxy, heterocyclic thiazole

Key Observations:

Impact of Methylthio Group :

  • The target compound’s methylthio (-SCH₃) group at position 5 enhances lipophilicity compared to the unsubstituted analog (CAS 27492-84-8), as reflected in its higher molecular weight (241.27 vs. 181.19) .
  • The methylthio group may also influence metabolic stability by resisting oxidative degradation compared to thiocyanato (-SCN) or thiazolyl substituents .

Electron-Donating vs. In contrast, the chloro (-Cl) group in CAS 868636-28-6 is electron-withdrawing, reducing ring reactivity and altering solubility profiles .

Heterocyclic Modifications: The thiazole-containing analog (C₁₃H₁₃NO₃S) demonstrates how heterocyclic substituents can introduce steric hindrance and alter binding affinity in biological systems compared to simpler alkylthio groups .

Table 2: Physicochemical Properties of Selected Compounds

Compound Name (CAS) Boiling Point (°C) Density (g/cm³) Solubility (Predicted) Synthetic Route (Key Steps)
Target Compound (81487-05-0) N/A N/A Moderate in organic solvents Bromomethyl intermediate + nucleophilic substitution with methylthio group
5-Chloro-2-[(4-methylphenoxy)methyl]benzoic acid methyl ester 423.0 ± 40.0 1.210 ± 0.06 Low in water Friedel-Crafts alkylation + esterification
4-Amino-2-methoxybenzoic acid methyl ester N/A N/A High in polar solvents Direct esterification of 4-amino-2-methoxybenzoic acid

Key Observations:

Synthetic Accessibility :

  • The target compound’s synthesis likely involves bromomethyl intermediates (e.g., 4-bromomethylbenzoic acid methyl ester) followed by nucleophilic substitution with methylthio groups, a method analogous to protocols described in for related piperidinyl derivatives .
  • Thiocyanato analogs (e.g., CAS 59168-56-8) require additional steps for introducing the -SCN group, increasing synthetic complexity .

Solubility Trends :

  • The methylthio and thiocyanato groups reduce aqueous solubility compared to the methoxy-only analog, aligning with their increased lipophilicity .

Biological Activity

Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester, also known as methyl 4-amino-2-methoxy-5-(methylthio)benzoate, is a compound with significant biological activity. Its molecular formula is C₁₂H₁₄N₂O₃S, and it features an amino group, a methoxy group, and a methylthio group on the benzene ring. This compound has been studied for its potential effects on neurotransmission and its interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₃S
Molecular Weight227.28 g/mol
CAS Number81487-05-0
SynonymsMethyl 4-amino-2-methoxy-5-(methylthio)benzoate

The primary biological activity of this compound is associated with its interaction with dopamine receptors , which play a crucial role in neurotransmission. The compound may influence dopamine signaling pathways, potentially affecting various neurological processes.

Target of Action

  • Dopamine Receptors : The compound's structure suggests it may act as a modulator of dopamine receptor activity, which is significant in conditions like schizophrenia and Parkinson's disease.

Mode of Action

  • Neurotransmission Modulation : By binding to dopamine receptors, it may alter neurotransmitter release and receptor sensitivity, leading to changes in neuronal excitability and synaptic plasticity .

Biological Activity

Research indicates that the compound exhibits various biological activities:

  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related cellular damage.
  • Neuroprotective Effects : Given its interaction with dopamine receptors, it may offer neuroprotective benefits in models of neurodegenerative diseases.
  • Potential Anticancer Activity : Similar compounds have shown promise in cancer research by disrupting microtubule dynamics, suggesting that this compound might also exhibit anticancer properties through similar mechanisms .

Neuroprotective Effects

A study highlighted the neuroprotective effects of related compounds on dopaminergic neurons in vitro. It was found that these compounds could reduce apoptosis in neuron-like cells exposed to neurotoxic agents.

Antioxidant Activity

In an experimental model assessing oxidative stress, benzoic acid derivatives demonstrated significant scavenging activity against free radicals, indicating potential therapeutic applications in oxidative stress-related conditions.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
Benzoic AcidLacks amino and methylthio groupsBasic metabolic activity
4-Amino-2-methoxybenzoic AcidLacks methylthio groupLimited neuroactivity
Methyl 4-amino-2-methoxybenzoateContains both methoxy and methylthio groupsEnhanced neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester
Reactant of Route 2
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Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester

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